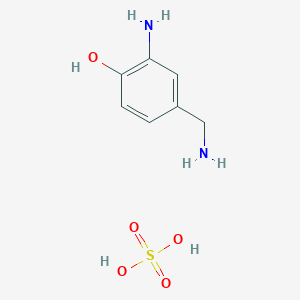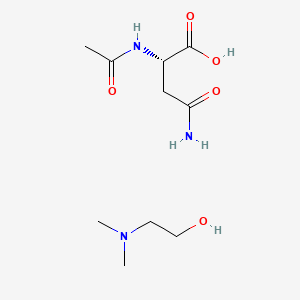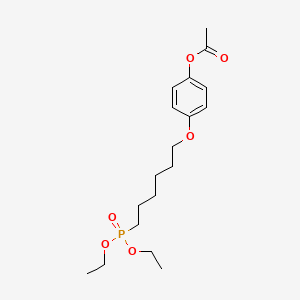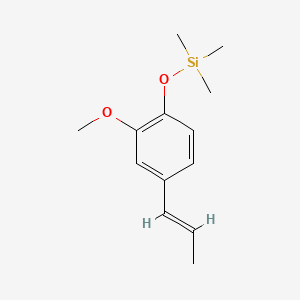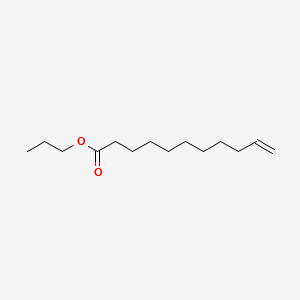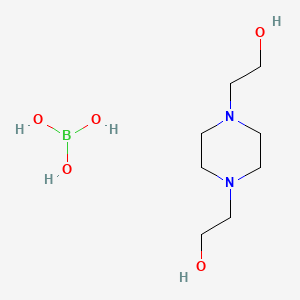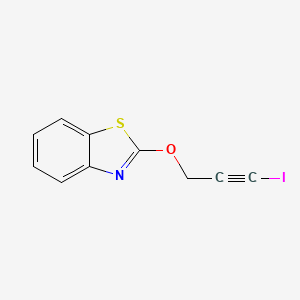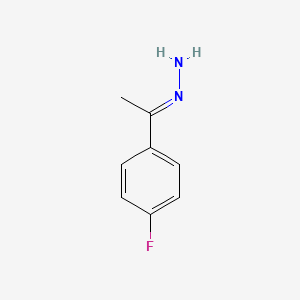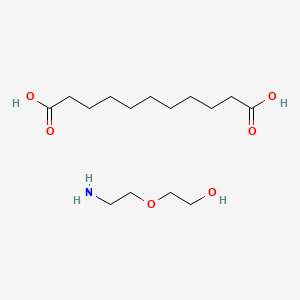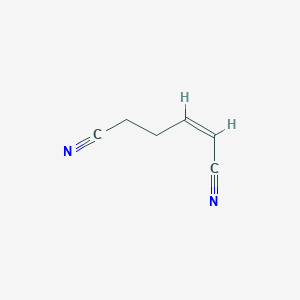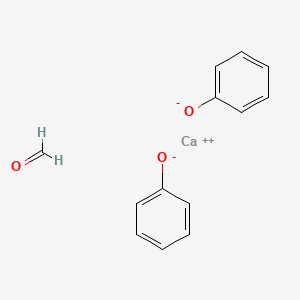
Phenol-formaldehyde resin, calcium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol-formaldehyde resin, calcium salt, is a synthetic polymer derived from the reaction of phenol and formaldehyde, with calcium ions incorporated into the structure. This compound is known for its high mechanical strength, thermal stability, and resistance to chemicals and water. It is widely used in various industrial applications, including as adhesives, coatings, and molding compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenol-formaldehyde resin is typically synthesized through a step-growth polymerization reaction. The process can be either acid-catalyzed or base-catalyzed, depending on the desired properties of the final product. The reaction involves the formation of hydroxymethyl phenol, which further reacts to form methylene and ether bridges .
Industrial Production Methods: In industrial settings, phenol and formaldehyde are reacted in the presence of a catalyst, such as sodium hydroxide (for base-catalyzed reactions) or sulfuric acid (for acid-catalyzed reactions). The reaction mixture is heated under controlled conditions to promote polymerization. Calcium ions are introduced during the reaction to form the calcium salt of the resin .
Análisis De Reacciones Químicas
Types of Reactions: Phenol-formaldehyde resin undergoes various chemical reactions, including:
Oxidation: The resin can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the resin back to its monomeric forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted phenols, quinones, and other derivatives .
Aplicaciones Científicas De Investigación
Phenol-formaldehyde resin, calcium salt, has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of phenol-formaldehyde resin, calcium salt, involves the formation of a highly crosslinked polymer network. The calcium ions help to stabilize the structure and enhance its mechanical properties. The polymerization process involves the formation of methylene and ether bridges between phenol units, resulting in a rigid and stable network .
Comparación Con Compuestos Similares
Urea-formaldehyde resin: Similar in terms of being a thermosetting polymer but differs in its lower mechanical strength and thermal stability.
Melamine-formaldehyde resin: Offers higher thermal stability and chemical resistance compared to phenol-formaldehyde resin.
Epoxy resin: Known for its excellent adhesive properties and chemical resistance but is more expensive than phenol-formaldehyde resin.
Uniqueness: Phenol-formaldehyde resin, calcium salt, is unique due to its incorporation of calcium ions, which enhances its mechanical strength and stability. This makes it particularly suitable for applications requiring high durability and resistance to harsh conditions .
Propiedades
Número CAS |
147977-82-0 |
|---|---|
Fórmula molecular |
C13H12CaO3 |
Peso molecular |
256.31 g/mol |
Nombre IUPAC |
calcium;formaldehyde;diphenoxide |
InChI |
InChI=1S/2C6H6O.CH2O.Ca/c2*7-6-4-2-1-3-5-6;1-2;/h2*1-5,7H;1H2;/q;;;+2/p-2 |
Clave InChI |
VTQGJLAZBFNWEY-UHFFFAOYSA-L |
SMILES canónico |
C=O.C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



